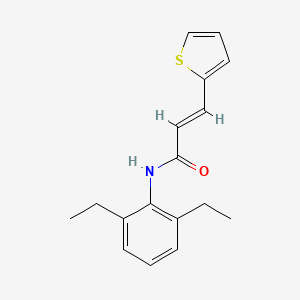![molecular formula C15H12ClF2NOS B5707756 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)
2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide, commonly known as C646, is a synthetic compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
C646 inhibits 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide by binding to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones and other transcription factors. This results in altered gene expression patterns, leading to reduced cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, C646 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of pathogenic bacteria and fungi, as well as to reduce inflammation in animal models of arthritis and colitis. C646 has also been shown to improve insulin sensitivity and glucose tolerance in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using C646 in lab experiments is its high potency and selectivity for 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide inhibition. This allows for precise modulation of gene expression patterns without affecting other cellular processes. However, one limitation of using C646 is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on C646. One area of interest is the development of more potent and selective 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide inhibitors based on the structure of C646. Another area of interest is the investigation of the role of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the use of C646 in combination with other cancer therapies is an area of active research. Finally, the development of new delivery methods for C646, such as nanoparticles or liposomes, may improve its efficacy and reduce dosing frequency.
Métodos De Síntesis
The synthesis of C646 involves the reaction of 2-chlorobenzyl chloride with 2,6-difluoroaniline to form 2-[(2,6-difluorophenyl)amino]chloromethylbenzene. This intermediate is then reacted with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide. The synthesis of C646 has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
C646 has been extensively studied in the field of cancer research due to its ability to inhibit the 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide enzyme. 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide is a histone acetyltransferase that plays a critical role in the regulation of gene expression by acetylating histones and other transcription factors. Overexpression of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide has been observed in several types of cancer, including breast, lung, and prostate cancer. Inhibition of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide by C646 has been shown to reduce cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NOS/c16-11-5-2-1-4-10(11)8-21-9-14(20)19-15-12(17)6-3-7-13(15)18/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFCGFIWBHSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=C(C=CC=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-difluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)
![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)

![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)
![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)


![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)

